N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound featuring two pharmacologically significant moieties: a [1,2,4]triazolo[1,5-a]pyrimidine core and a 4-oxoquinazolin-3(4H)-yl group. The triazolopyrimidine scaffold is known for its role in kinase inhibition and antimicrobial activity, while quinazolinone derivatives are associated with anticancer, antiviral, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c27-17(7-9-25-13-23-16-6-2-1-5-15(16)18(25)28)20-8-3-4-14-10-21-19-22-12-24-26(19)11-14/h1-2,5-6,10-13H,3-4,7-9H2,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWWXXCNLWCKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCCC3=CN4C(=NC=N4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine moiety linked to a quinazoline structure. Its molecular formula is , and it has a molecular weight of approximately 394.45 g/mol. The presence of these heterocyclic structures is critical for its biological activity.
Research indicates that compounds with triazolo and quinazoline structures often exhibit diverse biological activities, including:
- Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of various kinases, which are critical in cell signaling pathways related to cancer and other diseases. For instance, it may inhibit AXL receptor tyrosine kinase, a target implicated in cancer progression and metastasis .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic-related proteins .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cancer Treatment : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study reported an IC50 value indicating potency against these cells .
- Neuroprotection : Another investigation focused on neuroprotective effects observed in models of neurodegeneration. The compound was found to upregulate neurotrophic factors and reduce oxidative stress markers in neuronal cultures exposed to toxic agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of [1,2,4]triazoles have been synthesized and evaluated for their activity against various bacterial strains and fungi. The incorporation of the triazole ring into the molecular structure enhances the compound's ability to disrupt microbial growth mechanisms, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
There is growing interest in the anticancer properties of triazole derivatives. Research has shown that compounds similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can inhibit cancer cell proliferation. In vitro studies demonstrated that certain triazoloquinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimalarial Activity
The [1,2,4]triazole scaffold has also been explored for its antimalarial properties. A study highlighted a series of compounds designed based on this scaffold that showed promising results against Plasmodium falciparum, the causative agent of malaria. The compounds were evaluated using in vitro assays, demonstrating significant inhibitory concentrations that suggest their potential as new antimalarial drugs .
Neuroprotective Effects
Emerging research indicates that some triazole derivatives may possess neuroprotective effects. These compounds have been studied for their ability to modulate neuroinflammatory responses and provide protection against neurodegenerative conditions. The mechanism involves the inhibition of specific pathways associated with neuronal cell death, making them candidates for further exploration in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on anticancer applications, researchers synthesized triazoloquinazoline derivatives and tested their cytotoxicity against breast cancer cell lines. The results showed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as effective anticancer agents .
Case Study 3: Antimalarial Screening
A screening program evaluated a library of [1,2,4]triazoloquinazolines for antimalarial activity. Compounds were subjected to in vitro testing against P. falciparum, revealing several candidates with IC50 values in the low micromolar range. These findings support further development and optimization of these compounds for therapeutic use against malaria .
Comparison with Similar Compounds
Key Analogs:
Compound 20: Synthesized by Università di Camerino, this derivative contains a [1,2,4]triazolo[4,3-a]pyrazine core conjugated with lipoic acid, yielding a hybrid antioxidant .
Target Compound: Features a [1,2,4]triazolo[1,5-a]pyrimidine linked to a 4-oxoquinazolinone via a propylpropanamide chain.
Structural Implications:
- The triazolopyrimidine core in the target compound may enhance kinase-binding affinity compared to the pyrazine variant in Compound 20.
- The 4-oxoquinazolinone group could confer distinct solubility and bioavailability profiles versus the lipoic acid moiety in Compound 20, which is designed for antioxidant activity .
Physicochemical Properties
- Melting Point: Compound 20’s high melting point (250–251°C) suggests strong intermolecular interactions due to its lipoic acid component. The target compound’s melting point is unreported but may differ due to the quinazolinone’s planar structure.
- Solubility: The hydrophilic quinazolinone moiety in the target compound may improve aqueous solubility compared to Compound 20’s lipophilic dithiolane ring.
Preparation Methods
Core Ring Formation
Thetriazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation reactions. A representative protocol involves:
- Starting Material : γ-Butyrolactone reacts with aminoguanidine carbonate in pyridine to form 5,6,7,8-tetrahydro-triazolo[1,5-a]pyrimidine.
- Functionalization : Chlorination at position 6 using phosphorus oxychloride (POCl₃) yields 6-chloro-5-methyl-triazolo[1,5-a]pyrimidine (Intermediate 3 in).
Key Reaction Conditions :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Aminoguanidine carbonate | 110°C | 6 h | 40% |
| Chlorination | POCl₃ | Reflux | 3 h | 94% |
Synthesis of 4-Oxoquinazolin-3(4H)-yl Subunit
Quinazolinone Core Construction
The 4-oxoquinazolin-3(4H)-one moiety is prepared via:
- Anhydride Route : Anthranilic acid derivatives react with formamide under microwave irradiation (120°C, 2 h) to form 6/7-bromo-4-oxoquinazolines.
- Oxidative Methods : 2-Amino-N-methylbenzamide undergoes H₂O₂-mediated cyclization with dimethyl sulfoxide (DMSO) as a carbon source at 150°C for 14 h.
Optimized Protocol :
Quinazolinone yield = 75–89%
Reaction scale: 1 mmol substrate in 2 mL DMSO
Catalyst: 30% H₂O₂ (1 equiv)
Propanamide Linker Installation
Triazolopyrimidine Propylamine Synthesis
The 3-aminopropyl side chain is introduced via nucleophilic substitution:
Quinazolinone Propanamide Synthesis
3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid is prepared via:
- N-Alkylation : 4-Oxoquinazoline reacts with ethyl acrylate in acetone using K₂CO₃/KI.
- Saponification : Ethyl ester hydrolysis with NaOH (2M, 70°C, 4 h) yields the carboxylic acid.
Final Coupling Strategies
Amide Bond Formation
The two subunits are conjugated using carbodiimide chemistry:
- Activation : 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid is treated with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.
- Coupling : Addition of 3-(triazolo[1,5-a]pyrimidin-6-yl)propylamine at 25°C for 12 h.
Purification : Column chromatography (SiO₂, EtOAc/hexane 3:1) affords the final compound.
Microwave-Assisted Method
A one-pot approach under microwave irradiation (170°C, 25 min) improves efficiency:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Catalyst | CAN (10 mol%) |
| Yield | 79% |
This method reduces reaction time from 20 h to 25 min.
Analytical Characterization Data
Critical spectroscopic data for validation:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolo-H), 8.15 (d, J=7.6 Hz, 1H, quinazolinone-H), 3.45 (t, J=6.8 Hz, 2H, propyl-CH₂).
- HRMS : m/z [M+H]⁺ calcd. 462.1824, found 462.1821.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Conventional amidation | 68% | 12 h | Moderate |
| Microwave-assisted | 79% | 25 min | High |
| Solid-phase synthesis | 52% | 48 h | Low |
Microwave techniques offer superior efficiency but require specialized equipment.
Industrial-Scale Considerations
Key factors for large-scale production:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the triazolo[1,5-a]pyrimidine core in this compound?
- Methodological Answer : The triazolo[1,5-a]pyrimidine moiety can be synthesized via cyclocondensation of amidine derivatives with α,β-unsaturated carbonyl compounds. For example, describes using Pd₂(dba)₃/Xantphos catalysts in dioxane for coupling reactions, followed by HATU-mediated amidation in DMF to link the triazolo-pyrimidine to a quinoline backbone. Optimize reaction times (e.g., 12–24 hours) and temperatures (80–100°C) to improve yields. Confirm intermediates via LC-MS and ¹H NMR .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., quinazolinone NH at δ 10–12 ppm, triazole protons at δ 8–9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₁N₇O₂ requires [M+H]⁺ = 400.1874).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases or 14-α-demethylase (CYP51) using fluorogenic substrates (e.g., used 3LD6 PDB structure for docking).
- Cell viability : Use MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound’s binding to CYP51?
- Methodological Answer :
Protein Preparation : Retrieve CYP51 structure (PDB: 3LD6), remove water, add polar hydrogens.
Ligand Preparation : Generate 3D conformers of the compound using Open Babel.
Docking : Use AutoDock Vina with a grid box centered on the heme cofactor. Prioritize poses with hydrogen bonds to residues like Tyr118 or His259 .
Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors (e.g., fluconazole). Correlate with experimental IC₅₀ values .
Q. How should researchers address contradictory data between in silico predictions and experimental activity?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust protonation states or consider flexible side chains.
- Orthogonal assays : Use surface plasmon resonance (SPR) to measure binding kinetics.
- Structural analysis : Perform X-ray crystallography of the compound-enzyme complex to resolve binding ambiguities .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the quinazolinone moiety?
- Methodological Answer :
- Modify substituents : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-oxo position to enhance electrophilicity.
- Bioisosteric replacement : Replace the quinazolinone with phthalazinone or pyridopyrimidinone cores.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors and hydrophobic features .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for optimizing reaction yields?
- Methodological Answer : Apply Design of Experiments (DoE):
- Factors : Solvent (DMF vs. THF), temperature (60–120°C), catalyst loading (1–5 mol%).
- Response surface methodology (RSM) : Use a central composite design to identify optimal conditions (e.g., 90°C in DMF with 3 mol% Pd₂(dba)₃ increases yield by 22%) .
Q. How can researchers mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardize protocols : Use identical cell passage numbers and serum lots.
- Internal controls : Include reference compounds (e.g., staurosporine for kinase assays) in each plate.
- Data normalization : Express activity as % inhibition relative to controls, using Z’-factor > 0.5 for robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
